molecular formula C23H22N2O2 B2921900 N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide CAS No. 303016-74-2

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No. B2921900
CAS RN: 303016-74-2
M. Wt: 358.441
InChI Key: JIDZIOXSFIMJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Chemical Properties

Ameltolide and its derivatives are synthesized and evaluated for their chemical properties and potential applications in various domains. The synthesis involves specific chemical reactions aimed at achieving the desired structural and functional characteristics of the compound. Studies have highlighted the synthesis of ameltolide analogues and their evaluation in anticonvulsant models, demonstrating superior efficacy compared to other compounds in specific tests. These synthetic processes and evaluations provide a foundation for exploring the compound's utility in diverse scientific applications (Lambert et al., 1995).

Anticonvulsant Activity

A significant area of research for N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide revolves around its anticonvulsant properties. Studies have compared its anticonvulsant and toxic properties with those of prototype antiepileptic drugs in mice and rats, revealing that ameltolide exhibits potent anticonvulsant effects in the maximal electroshock seizure (MES) model. These findings suggest the compound's potential as a promising candidate for antiepileptic therapy (Clark Cr, 1988).

Herbicidal and Agricultural Applications

Beyond its biomedical applications, N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide derivatives have been explored for their herbicidal activity. Research indicates the potential utility of these compounds in agricultural settings, particularly in controlling annual and perennial grasses. Such studies open avenues for the development of new herbicides with specific action mechanisms, offering benefits for crop protection and management (Viste et al., 1970).

Molecular and Biological Evaluation

Further research into N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide focuses on its molecular characterization and evaluation against various biological targets. These studies aim to understand the compound's interaction with specific proteins and enzymes, exploring its potential in medicinal chemistry and drug development. Such evaluations contribute to a deeper understanding of the compound's biological activities and its potential therapeutic applications (Saeed et al., 2015).

Future Directions

The future directions for research on “N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

N-[1-(3,4-dimethylanilino)-2-oxo-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-13-14-20(15-17(16)2)24-22(21(26)18-9-5-3-6-10-18)25-23(27)19-11-7-4-8-12-19/h3-15,22,24H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDZIOXSFIMJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.